2-Chlorobenzoylacetonitrile

Description

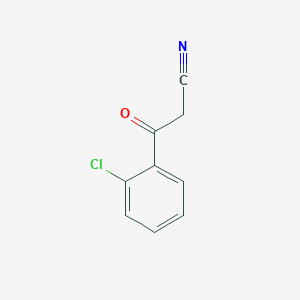

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSWHTFHLWSSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370158 | |

| Record name | 2-Chlorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40018-25-5 | |

| Record name | 2-Chloro-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40018-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorobenzoyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040018255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorobenzoylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

IUPAC name for 3-(2-chlorophenyl)-3-oxopropanenitrile

An In-depth Technical Guide to 3-(2-chlorophenyl)-3-oxopropanenitrile

Abstract

3-(2-chlorophenyl)-3-oxopropanenitrile, also widely known by its common name 2-chlorobenzoylacetonitrile, is a bifunctional organic compound of significant interest to the chemical and pharmaceutical industries. As a β-ketonitrile, its structure incorporates a ketone, a nitrile, and an activated methylene group, making it a highly versatile precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic systems. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, reactivity, and analytical profile. Furthermore, it delves into its applications as a key building block in drug discovery and organic synthesis, while also outlining critical safety and handling protocols for laboratory and industrial settings.

Chemical Identity and Nomenclature

Precise identification is paramount in chemical research and development. 3-(2-chlorophenyl)-3-oxopropanenitrile is systematically named and registered under several identifiers, which are crucial for database searches, procurement, and regulatory compliance.

| Identifier | Value | Source |

| Preferred IUPAC Name | 3-(2-chlorophenyl)-3-oxopropanenitrile | [1][2] |

| Common Synonym | This compound | [3] |

| CAS Number | 40018-25-5 | [1][2] |

| Molecular Formula | C₉H₆ClNO | [2][4] |

| Molecular Weight | 179.60 g/mol | [2] |

| InChI Key | SBSWHTFHLWSSQS-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC=C(C(=C1)C(=O)CC#N)Cl | [2] |

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, reaction conditions, and purification methods. This compound is a solid at ambient temperature, with solubility characteristics typical of polar organic molecules.[1][3]

| Property | Value | Source |

| Appearance | Solid, typically a yellow or off-white crystalline powder | [1][3][4] |

| Melting Point | 55-59 °C | [5][4] |

| Boiling Point | ~302 °C (Predicted) | [4] |

| Solubility | Low solubility in water; Soluble in organic solvents such as methanol and chloroform. | [3][4] |

| Storage Temperature | Ambient, store in a cool, dry place | [1][3] |

Synthesis and Chemical Reactivity

As a β-ketonitrile, the value of this compound lies in its reactivity, which is governed by its three primary functional components: the electrophilic carbonyl carbon, the electrophilic nitrile carbon, and the acidic α-carbon of the methylene group.

General Synthetic Pathway

The synthesis of β-ketonitriles like this compound is typically achieved via a base-mediated condensation reaction. A common and effective strategy is the Claisen-type condensation between an appropriate ester (e.g., ethyl 2-chlorobenzoate) and acetonitrile. The base (e.g., sodium ethoxide or sodium hydride) deprotonates acetonitrile to generate a nucleophilic carbanion, which then attacks the electrophilic carbonyl of the ester, leading to the target molecule after an acidic workup.

The most notable application is in multicomponent reactions like the Gewald synthesis, where it reacts with elemental sulfur and an amine to form highly substituted 2-aminothiophenes in a single pot. [6]This efficiency is highly valued in drug discovery for the rapid generation of compound libraries.

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The predicted data below serve as a benchmark for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. [7] Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| Methylene (-CH₂) | Singlet | 3.9 - 4.2 | Positioned between two electron-withdrawing groups (carbonyl and nitrile). |

| Aromatic (Ar-H) | Multiplet | 7.3 - 7.8 | Complex splitting pattern due to ortho-chloro substitution on the benzene ring. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Carbonyl (C=O) | 185 - 195 | Typical range for a ketone carbonyl carbon. [7] |

| Nitrile (C≡N) | 114 - 120 | Characteristic chemical shift for a nitrile carbon. [7] |

| Aromatic (Ar-C) | 125 - 140 | Multiple signals corresponding to the substituted benzene ring carbons. |

| Methylene (-CH₂) | 40 - 45 | Aliphatic carbon deshielded by adjacent functional groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. [8][9] Table 3: Key IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2220 - 2260 |

| Carbonyl (C=O) | Stretch | 1690 - 1715 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Cl | Stretch | 750 - 800 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition. [8]* Molecular Ion (M⁺): A characteristic pair of peaks is expected at m/z 179 and 181 in an approximate 3:1 ratio, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively.

-

Key Fragments: Common fragmentation pathways would include the loss of a cyano radical (·CN), carbon monoxide (CO), or the entire 2-chlorobenzoyl cation ([C₇H₄ClO]⁺).

Applications in Drug Development and Organic Synthesis

The utility of this compound extends beyond being a simple intermediate; it is a strategic building block for constructing molecular scaffolds with proven biological activity. Derivatives of 3-oxopropanenitrile are key components in the synthesis of Janus kinase (JAK) inhibitors, which are targeted therapies for inflammatory diseases. [10]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol provides a self-validating, step-by-step methodology for a common application of this compound.

Objective: To synthesize a 2-amino-3-cyano-4-substituted-thiophene derivative.

Materials:

-

3-(2-chlorophenyl)-3-oxopropanenitrile

-

An appropriate aldehyde or ketone (e.g., cyclohexanone)

-

Elemental sulfur

-

A secondary amine (e.g., morpholine)

-

Ethanol (solvent)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(2-chlorophenyl)-3-oxopropanenitrile (1 equivalent), the chosen ketone/aldehyde (1 eq.), and elemental sulfur (1.1 eq.) in ethanol.

-

Catalyst Addition: Add a catalytic amount of the secondary amine (0.1-0.2 eq.). The amine acts as a base to facilitate the initial Knoevenagel condensation and subsequent steps.

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the crude solid by vacuum filtration, wash with cold ethanol to remove impurities, and dry. If necessary, further purify the product by recrystallization or column chromatography.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. This compound possesses moderate toxicity and requires careful handling.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards. [1][11]

| Hazard Class | GHS Statement |

|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| STOT - Single Exposure | H335: May cause respiratory irritation |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [12]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [11][13] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [12][13] * Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator. [12]* First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. [12][13] * Skin: Wash off with soap and plenty of water. [13] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [12] * Inhalation: Move the person to fresh air. [12][13]

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. [3][12]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains. [11]

Conclusion

3-(2-chlorophenyl)-3-oxopropanenitrile is a valuable and versatile chemical intermediate. Its unique combination of reactive functional groups provides a reliable entry point for the synthesis of diverse and complex molecular architectures, particularly heterocyclic compounds of high interest in medicinal chemistry and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in research and development.

References

-

Matrix Fine Chemicals. (n.d.). 3-(2-CHLOROPHENYL)-3-OXOPROPANENITRILE | CAS 40018-25-5. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Chlorophenyl)-3-oxopropanenitrile. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024). 3-(2'-CHLOROPHENYL)-3-OXOPROPANENITRILE. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-(2-Chlorophenyl)-2-(4-chlorophenyl)-3-oxopropanenitrile. Retrieved from [Link]

-

Scribd. (n.d.). Chemistry 318: Ir, MS, Uv, NMR Spectros. Retrieved from [Link]

-

BIOSYNCE. (n.d.). 3-(2-Fluorophenyl)-3-oxopropanenitrile CAS 31915-26-1. Retrieved from [Link]

-

YouTube. (2017). Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis. Retrieved from [Link]

-

YouTube. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. Retrieved from [Link]

-

PubMed Central. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved from [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

- 1. 3-(2-Chlorophenyl)-3-oxopropanenitrile | 40018-25-5 [sigmaaldrich.com]

- 2. This compound | C9H6ClNO | CID 2734201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(2-Chlorophenyl)-3-Oxopropanenitrile: Properties, Uses, Synthesis & Safety | Buy High Purity Chemical China [nj-finechem.com]

- 4. chembk.com [chembk.com]

- 5. (2-Chlorobenzoyl)acetonitrile 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to 2-Chlorobenzoylacetonitrile (CAS 40018-25-5): Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-Chlorobenzoylacetonitrile (CAS 40018-25-5), a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's synthesis, physicochemical properties, analytical characterization, and potential biological significance based on available data and structure-activity relationships.

Introduction and Physicochemical Profile

This compound, with the IUPAC name 3-(2-chlorophenyl)-3-oxopropanenitrile, is a bifunctional molecule featuring a chlorinated benzene ring, a ketone, and a nitrile group.[1] This unique combination of functional groups makes it a valuable precursor in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 40018-25-5 | [1][2] |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.61 g/mol | [3] |

| Appearance | Yellowish solid | [4] |

| Melting Point | 58 - 60 °C | [3] |

| Solubility | Soluble in common organic solvents like ethanol and acetone; low solubility in water. | [4] |

| Purity | Typically available at ≥97% | [2] |

Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

A likely synthetic route involves the reaction of a 2-chlorobenzoyl derivative, such as 2-chlorobenzoyl chloride, with acetonitrile in the presence of a strong, non-nucleophilic base like sodium amide or sodium hydride.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This is a hypothetical protocol based on established chemical principles. It should be optimized and validated in a laboratory setting.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Acetonitrile: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of anhydrous acetonitrile (1.0 equivalent) in anhydrous THF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

-

Addition of 2-Chlorobenzoyl Chloride: Add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 3-4.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

While a complete set of validated spectra is not publicly available, some data has been reported:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the carbonyl (C=O) stretch (around 1680-1700 cm⁻¹), the nitrile (C≡N) stretch (around 2250-2260 cm⁻¹), and C-Cl stretching vibrations.[5]

-

Raman Spectroscopy: Raman spectroscopy can also be used to identify the characteristic vibrational modes of the functional groups.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely show a multiplet in the aromatic region (around 7.2-7.8 ppm) corresponding to the four protons on the chlorinated benzene ring, and a singlet for the two methylene protons (CH₂) adjacent to the carbonyl and nitrile groups.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the nitrile carbon, the methylene carbon, and the carbons of the aromatic ring.

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound (m/z ≈ 179.6) and provide fragmentation patterns useful for structural elucidation.

Chromatographic Methods (Proposed)

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for purity determination and reaction monitoring. A C18 column with a mobile phase gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would be a good starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile impurities and for confirming the identity of the product. A non-polar capillary column would likely provide good separation.

Potential Biological Activity and Toxicological Profile (Hypothetical)

There is limited publicly available data on the biological activity of this compound itself. However, based on its chemical structure and the known activities of related compounds, some potential areas of interest for future research can be proposed.

Potential Areas of Biological Investigation

-

Antimicrobial Activity: Many nitrile-containing compounds and chlorinated aromatics exhibit antimicrobial properties. It would be worthwhile to screen this compound against a panel of bacteria and fungi.

-

Cytotoxicity and Anticancer Potential: Structurally related compounds, such as chlorinated phenylacrylonitriles, have shown cytotoxic effects against cancer cell lines. Investigations into the potential of this compound to inhibit cancer cell growth and induce apoptosis are warranted.

-

Enzyme Inhibition: The electrophilic nature of the carbonyl and nitrile groups suggests that this compound could act as an inhibitor for certain enzymes, particularly those with nucleophilic residues in their active sites.

Toxicological Summary

Safety data sheets indicate that this compound is harmful if swallowed and causes skin and eye irritation.[2][6] As with any chemical intermediate, appropriate personal protective equipment should be used when handling this compound. Further toxicological studies, including genotoxicity and repeated dose toxicity assays, would be necessary to fully characterize its safety profile.

Proposed ADME/Tox Screening Workflow

For a novel compound like this compound, a systematic evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential, especially if it is being considered as a scaffold for drug discovery.

Caption: Proposed workflow for ADME/Tox screening of this compound.

A comprehensive in vitro ADME/Tox characterization is crucial in early drug discovery to select the most promising lead compounds.[7] This typically involves a tiered approach, starting with in silico predictions and progressing to a battery of in vitro assays.[8]

Key In Vitro ADME/Tox Assays:

-

Solubility: Determining the aqueous solubility is a fundamental first step.

-

Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays can predict intestinal absorption.

-

Metabolic Stability: Incubation with liver microsomes can assess the compound's susceptibility to metabolism by cytochrome P450 enzymes.

-

CYP450 Inhibition: Evaluating the potential of the compound to inhibit major CYP450 isoforms is crucial to predict drug-drug interactions.

-

Cytotoxicity: Standard cytotoxicity assays using cell lines such as HepG2 or HeLa can determine the compound's general toxicity.

-

Genotoxicity: The Ames test is a standard preliminary screen for mutagenic potential.[9]

Conclusion

This compound (CAS 40018-25-5) is a valuable chemical intermediate with a rich potential for the synthesis of more complex molecules. While direct data on its biological activity is scarce, its structural features suggest that it may possess interesting pharmacological properties that warrant further investigation. This technical guide provides a foundational understanding of its synthesis, characterization, and a roadmap for its potential evaluation as a lead compound in drug discovery. As with any novel chemical entity, a thorough and systematic investigation of its properties is essential for its safe and effective application.

References

-

Nuvisan. (n.d.). In vitro toxicology. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Chlorophenyl)-3-oxopropanenitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzonitrile. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. Retrieved from [Link]

-

NIST. (n.d.). 2-Chlorobenzyl cyanide. Retrieved from [Link]

-

Heterocyclics Inc. (n.d.). 3-(2-Chlorophenyl)-3-oxopropanenitrile. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-(2-CHLOROPHENYL)-3-OXOPROPANENITRILE. Retrieved from [Link]

- Google Patents. (n.d.). US4388251A - Method for preparing 2-chlorobenzoyl chloride.

- Google Patents. (n.d.). US4476059A - Chloroacetonitrile synthesis.

-

New Drug Approvals. (n.d.). organic synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The ADME-Tox profiles of the considered food additives. Retrieved from [Link]

-

NIST. (n.d.). 2-Chlorobenzyl cyanide. Retrieved from [Link]

-

Google Patents. (n.d.). US Patent for a process for preparing biphenylcarbonitriles. Retrieved from [Link]

- van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Nature Reviews Drug Discovery, 2(3), 192-204.

- Google Patents. (n.d.). US3742014A - Preparation of benzonitriles.

- Medina-Franco, J. L., & Naveja, J. J. (2019). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS omega, 4(26), 21859–21867.

-

NurdRage. (2017, August 26). Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis [Video]. YouTube. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(4-chlorophenyl)-3-oxopropanenitrile. Retrieved from [Link]

-

VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

- Satała, G., et al. (2021). The relationship between stereochemical and both, pharmacological and ADME-Tox, properties of the potent hydantoin 5-HT7R antagonist MF-8. Bioorganic chemistry, 106, 104466.

-

Regulations.gov. (n.d.). Study Title Acetonitrile: In Vitro Dermal Absorption Rate Testing. Retrieved from [Link]

- Kim, J. H., et al. (2021). Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells. Toxicology and environmental health sciences, 13(4), 339–347.

Sources

- 1. 3-(2-CHLOROPHENYL)-3-OXOPROPANENITRILE | CAS 40018-25-5 [matrix-fine-chemicals.com]

- 2. 3-(2-Chlorophenyl)-3-oxopropanenitrile | 40018-25-5 [sigmaaldrich.com]

- 3. heterocyclics.com [heterocyclics.com]

- 4. 3-(2-Chlorophenyl)-3-Oxopropanenitrile: Properties, Uses, Synthesis & Safety | Buy High Purity Chemical China [nj-finechem.com]

- 5. This compound | C9H6ClNO | CID 2734201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. vectorb2b.com [vectorb2b.com]

- 8. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nuvisan.com [nuvisan.com]

Physical and chemical properties of 2-Chlorobenzoylacetonitrile

An In-depth Technical Guide to 2-Chlorobenzoylacetonitrile

Abstract

This compound, systematically named 3-(2-chlorophenyl)-3-oxopropanenitrile, is a bifunctional organic compound of significant interest to the scientific community, particularly in the realms of pharmaceutical and agrochemical synthesis.[1][2] As a β-ketonitrile, its unique structural arrangement, featuring a chlorobenzoyl moiety, an active methylene group, and a nitrile function, renders it a highly versatile precursor for a diverse range of complex heterocyclic molecules. This guide provides an in-depth exploration of its core physical and chemical properties, validated analytical characterization methods, logical synthetic pathways, and its strategic applications in drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into leveraging this valuable chemical intermediate.

Core Chemical Identity and Physicochemical Properties

Accurate identification is the bedrock of all subsequent research. This compound is defined by a specific set of identifiers and properties that ensure its purity and suitability for synthetic applications.

The presence of the ortho-chloro substituent on the phenyl ring is a critical feature, sterically and electronically influencing the molecule's reactivity compared to its meta- and para-isomers. This substitution is known to impact metabolic stability and binding interactions in drug candidates, making ortho-substituted precursors like this one of particular interest.[3][4]

Table 1: Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 3-(2-chlorophenyl)-3-oxopropanenitrile | [1] |

| CAS Number | 40018-25-5 | [1][5] |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.60 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | Data not available for 2-chloro isomer. (Isomeric 4-chlorobenzoylacetonitrile melts at 129-133 °C) | [6] |

Analytical Characterization: A Self-Validating Protocol

In any research endeavor, confirming the identity and purity of a starting material is non-negotiable. The following spectroscopic methods form a self-validating system for the unambiguous characterization of this compound. The causality behind the expected spectral features is explained to provide a deeper understanding beyond mere data reporting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the structural backbone of the molecule.

-

¹H NMR: The proton NMR spectrum is predicted to show two key regions.

-

Aromatic Region (δ ≈ 7.4-7.8 ppm): Four protons on the ortho-substituted benzene ring will appear as a complex multiplet. The splitting pattern is a direct consequence of the electronic environment shaped by the chloro and acyl substituents.

-

Methylene Region (δ ≈ 4.2-4.5 ppm): The two protons of the methylene group (-CH₂-) are flanked by two strong electron-withdrawing groups (carbonyl and nitrile). This deshielding effect shifts their resonance significantly downfield. They are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. This singlet is a hallmark signature of the β-ketonitrile scaffold.

-

-

¹³C NMR: The carbon spectrum provides a census of all carbon environments.

-

Carbonyl Carbon (C=O): Expected to be the most downfield signal (δ ≈ 185-195 ppm) due to the strong deshielding by the oxygen atom.

-

Aromatic Carbons: Six distinct signals are expected in the δ ≈ 125-140 ppm range, reflecting the asymmetric nature of the substituted ring.

-

Nitrile Carbon (C≡N): A characteristically sharp signal around δ ≈ 115 ppm.

-

Methylene Carbon (-CH₂-): A signal in the δ ≈ 35-45 ppm range, shifted downfield by the adjacent electron-withdrawing groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is dominated by two highly characteristic absorption bands.[1]

-

Nitrile (C≡N) Stretch: A sharp, intense peak at approximately 2250 cm⁻¹ . The position and sharpness of this band are unambiguous indicators of the nitrile group.

-

Carbonyl (C=O) Stretch: A very strong, intense peak around 1700 cm⁻¹ . Conjugation with the aromatic ring slightly lowers this frequency from a typical aliphatic ketone.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight and offers clues to the molecule's fragmentation pattern, further confirming its structure.

-

Molecular Ion Peak (M⁺): The spectrum will exhibit a characteristic doublet for the molecular ion peak at m/z 179 and 181 . This pattern is the result of the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The presence of this 3:1 ratio M⁺/(M+2)⁺ peak is conclusive evidence of a single chlorine atom in the molecule.

-

Key Fragmentation: Common fragmentation pathways would include the loss of the nitrile group (M-26) and cleavage to form the 2-chlorobenzoyl cation (m/z 139/141), which would also display the 3:1 isotopic pattern.

Synthesis and Reactivity

Understanding the synthesis and inherent reactivity of this compound is key to appreciating its role as a versatile building block.

Proposed Synthetic Protocol: Claisen-Type Condensation

A robust and industrially scalable method for synthesizing β-ketonitriles is the base-catalyzed condensation of an ester with acetonitrile. This choice is based on the well-established reactivity of acetonitrile's acidic α-protons.

Reaction: Methyl 2-chlorobenzoate + Acetonitrile → this compound

Step-by-Step Methodology:

-

Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Base Suspension: A strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), is suspended in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether. The choice of a strong, non-nucleophilic base is critical to deprotonate acetonitrile without attacking the ester.

-

Acetonitrile Addition: Anhydrous acetonitrile is added dropwise to the base suspension at 0 °C. This exothermic deprotonation generates the acetonitrile carbanion, a potent nucleophile.

-

Ester Addition: A solution of methyl 2-chlorobenzoate in the same anhydrous solvent is added slowly via the dropping funnel, maintaining a low temperature to control the reaction rate and prevent side reactions. The acetonitrile carbanion attacks the electrophilic carbonyl carbon of the ester.

-

Reaction & Quench: The reaction is allowed to stir and slowly warm to room temperature overnight. Upon completion (monitored by TLC), the reaction is carefully quenched by pouring it into an ice-cold acidic solution (e.g., dilute HCl). This neutralizes the excess base and protonates the enolate intermediate to yield the final product.

-

Workup & Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Final purification is typically achieved by recrystallization or column chromatography on silica gel.

Core Reactivity Profile

The power of this compound lies in the distinct reactivity of its three functional centers, allowing for sequential and regioselective modifications.

Caption: Reactivity map of this compound.

This trifecta of reactivity allows chemists to use this compound as a linchpin in complex molecular construction. For instance, the active methylene is readily deprotonated and alkylated, while the nitrile and carbonyl groups are prime candidates for cyclocondensation reactions to build heterocycles.

Applications in Drug Discovery & Development

The true value of a building block is measured by its utility. The β-ketonitrile motif is a privileged scaffold for accessing a vast array of pharmacologically relevant heterocyclic cores.

The presence of a chlorine atom is a common and effective strategy in drug design. It can enhance membrane permeability, block metabolic oxidation sites, and increase binding affinity through halogen bonding.[3][4] Therefore, incorporating a chloro-substituted building block early in a synthetic campaign is a deliberate, strategic choice.

Caption: Synthetic utility in drug discovery workflows.

By reacting this compound with various dinucleophiles, medicinal chemists can efficiently generate libraries of pyrazoles, isoxazoles, pyrimidines, and pyridines for high-throughput screening. The utility of modern analytical techniques like LC-MS is paramount in this process for rapid purification and characterization of these compound libraries.[7]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is essential for laboratory safety. The following information is aggregated from authoritative safety data sheets.[1][5]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| Precautionary | P264 | Wash hands and skin thoroughly after handling |

| P270 | Do not eat, drink or smoke when using this product | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity make it an invaluable asset for researchers in synthetic and medicinal chemistry. By understanding the causality behind its analytical data and the logic of its synthetic applications, scientists can fully harness its potential to construct novel molecules that may lead to the next generation of pharmaceuticals and advanced materials.

References

-

This compound | C9H6ClNO | CID 2734201 - PubChem. National Center for Biotechnology Information. [Link]

-

2-Chlorobenzyl cyanide (CAS 2856-63-5) - Chemical & Physical Properties by Cheméo. Cheméo. [Link]

-

One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. Semantic Scholar. [Link]

-

SAFETY DATA SHEET. Acros Organics. [Link]

-

2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem. National Center for Biotechnology Information. [Link]

-

2-Chlorobenzyl cyanide - NIST WebBook. National Institute of Standards and Technology. [Link]

-

One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation | Request PDF - ResearchGate. ResearchGate. [Link]

-

2-PHENYLBUTYRONITRILE - Organic Syntheses. Organic Syntheses. [Link]

-

2-Chlorobenzyl cyanide - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Benzonitrile, 2-chloro- - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. National Center for Biotechnology Information. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. National Center for Biotechnology Information. [Link]

-

Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - MDPI. MDPI. [Link]

-

2-Chlorobenzoyl chloride - Optional[Near IR] - Spectrum - SpectraBase. SpectraBase. [Link]

-

Principles and applications of LC-MS in new drug discovery - PubMed. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C9H6ClNO | CID 2734201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 4-Chlorobenzoylacetonitrile 97 4640-66-8 [sigmaaldrich.com]

- 7. Principles and applications of LC-MS in new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Benzoylacetonitrile Compounds and Their Targets

Introduction: In the landscape of modern drug discovery, the identification of privileged scaffolds—molecular frameworks that exhibit binding affinity for multiple biological targets—is a cornerstone of efficient therapeutic development. Benzoylacetonitrile, a versatile organic compound, has emerged as such a scaffold. Its inherent chemical reactivity and structural features serve as a robust starting point for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the key therapeutic targets of benzoylacetonitrile derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their mechanisms of action, target validation methodologies, and future potential.

The Benzoylacetonitrile Scaffold: A Foundation for Diverse Bioactivity

Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) is characterized by a benzoyl group attached to an acetonitrile moiety.[1][3] This unique combination of an aromatic ketone and a β-ketonitrile functional group imparts a high degree of reactivity, making it a valuable building block in organic synthesis.[1][2] Its utility lies in its capacity to participate in a variety of cyclization and condensation reactions, leading to the formation of diverse heterocyclic systems such as pyrans, pyridines, pyrimidines, and furans.[2][4] This chemical versatility is the basis for the wide range of biological activities observed in its derivatives, most notably in the realm of oncology.

Key Therapeutic Targets and Mechanisms of Action

Our extensive analysis of the literature has identified several key protein targets and pathways that are modulated by benzoylacetonitrile derivatives. This section will delve into the specifics of these interactions, providing a mechanistic understanding of their therapeutic potential.

Disruption of the Cytoskeleton: Targeting Tubulin Polymerization

A significant number of benzoylacetonitrile derivatives exhibit potent anticancer activity by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. These compounds often act as antimitotic agents, functionally similar to natural products like combretastatin A-4.[5]

Mechanism of Action: Benzoylacetonitrile-based compounds have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[6] This binding event prevents the formation of microtubules, leading to a cascade of downstream effects:

-

Mitotic Arrest: Disruption of the mitotic spindle assembly prevents cells from progressing through mitosis, leading to cell cycle arrest in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of rapidly dividing cancer cells.

-

Vascular Disruption: Some derivatives also exhibit anti-angiogenic properties by targeting the tumor vasculature, leading to a shutdown of blood supply to the tumor.[7]

Supporting Data: The inhibitory activity of benzoylacetonitrile derivatives on tubulin polymerization is typically quantified by measuring their IC50 values.

| Compound Class | Example Compound | Tubulin Polymerization IC50 (µM) | Cancer Cell Line Example (IC50) | Reference |

| Benzotriazole-acrylonitriles | Compound 5 | Not explicitly stated, but competes with colchicine | 2 µM (induces G2/M arrest in HeLa) | [8] |

| 2-phenylacrylonitriles | Compound 1g2a | Not explicitly stated, but inhibits tubulin polymerization | Potent in vivo and in vitro antitumor activity | [9][10] |

| 1,2-dihydropyridine-3-carbonitriles | Compound 4c | 17 ± 0.3 | Potent against multiple cell lines | [2] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a common method to assess the inhibitory effect of test compounds on tubulin polymerization. The principle relies on a fluorescent reporter that binds to polymerized microtubules, leading to an increase in fluorescence intensity.

-

Reagent Preparation:

-

Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL) in a suitable buffer (e.g., General Tubulin Buffer) supplemented with 1 mM GTP, glycerol, and a fluorescent reporter. Keep this mix on ice.

-

Prepare 10x stock solutions of test compounds, a known polymerization inhibitor (e.g., nocodazole), and a polymerization enhancer (e.g., paclitaxel) in the same buffer.

-

-

Assay Procedure:

-

Pre-warm a 96-well microplate to 37°C.

-

Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

-

Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well, ensuring a final volume of 50 µL.

-

Immediately place the plate in a pre-warmed microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 60-90 minutes) at 37°C.

-

Plot the fluorescence intensity against time to generate polymerization curves.

-

Determine the IC50 value by plotting the percentage of inhibition (calculated from the plateau phase of the curves) against the logarithm of the compound concentration.

-

Visualization of the Experimental Workflow:

Caption: Workflow for the in vitro tubulin polymerization assay.

Regulation of the Cell Cycle: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

The deregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Benzoylacetonitrile derivatives have been identified as potent inhibitors of CDK2, a key regulator of the G1/S phase transition of the cell cycle.

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDK2. This binding prevents the phosphorylation of CDK2's natural substrates, such as Retinoblastoma protein (Rb), thereby halting cell cycle progression and inducing apoptosis. Molecular docking studies have revealed key interactions, including hydrogen bonding and hydrophobic interactions, within the CDK2 active site that are crucial for inhibitory activity.

Supporting Data: The potency of benzoylacetonitrile-based CDK2 inhibitors is expressed as IC50 values.

| Compound Class | Example Compound | CDK2/Cyclin A IC50 (nM) | Reference |

| Pyrazolo[1,5-a]pyrimidine derivatives | Compound 5h | 22 | [11] |

| Pyrazolo[1,5-a]pyrimidine derivatives | Compound 5i | 24 | [11] |

Experimental Protocol: CDK2 Kinase Assay (Luminescence-Based)

This protocol describes a common method for measuring CDK2 activity and the inhibitory potential of test compounds using a luminescence-based readout that quantifies ATP consumption.

-

Reagent Preparation:

-

Prepare a 5x Kinase Assay Buffer.

-

Prepare a solution of recombinant CDK2/Cyclin A enzyme at the desired concentration in 1x Kinase Assay Buffer.

-

Prepare a solution of a suitable CDK substrate peptide and ATP.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Procedure:

-

In a 96-well white plate, add the test compounds at various concentrations.

-

Prepare a master mixture containing the Kinase Assay Buffer, ATP, and the substrate peptide. Add this mixture to all wells.

-

Initiate the kinase reaction by adding the diluted CDK2/Cyclin A enzyme to all wells except the "blank" controls.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

-

Detection and Analysis:

-

After incubation, add a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP.

-

Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Visualization of the CDK2 Inhibition Pathway:

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 8. Carbonic anhydrase inhibitors: Design, synthesis, kinetic, docking and molecular dynamics analysis of novel glycine and phenylalanine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring benzoxaborole derivatives as carbonic anhydrase inhibitors: a structural and computational analysis reveals their conformational variability as a tool to increase enzyme selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Emergence of a Key Synthetic Scaffolding: A Technical Guide to the History and Synthesis of 2-Chlorobenzoylacetonitrile

This technical guide delves into the history, synthesis, and evolution of 2-Chlorobenzoylacetonitrile, a versatile intermediate that has found significant application in modern medicinal chemistry. While the specific moment of its first synthesis is not prominently documented, its historical context is rooted in the foundational discoveries of β-ketonitrile chemistry. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from its likely early synthesis to its contemporary use as a critical building block for novel therapeutics.

Historical Context: The Genesis of β-Ketonitrile Chemistry

The story of this compound is a part of the larger narrative of β-ketonitriles, a class of compounds that have been pivotal in the development of synthetic organic chemistry.[1] The journey began with the pioneering work of chemists in the late 19th and early 20th centuries who first explored the reactivity of nitrile compounds.

A significant milestone was the Guareschi-Thorpe condensation , stemming from the work of Italian chemist Icilio Guareschi in 1896 and later expanded upon by British chemist Sir Jocelyn Field Thorpe in 1904.[1] Their research demonstrated the base-catalyzed self-condensation of aliphatic nitriles to form enamines, establishing the principle of using cyano-activated methylene groups to forge new carbon-carbon bonds.[1] This was followed by the Thorpe-Ziegler reaction , an intramolecular variant developed by Karl Ziegler in 1933, which allowed for the synthesis of large ring systems.[1] These foundational discoveries laid the chemical groundwork for the synthesis of a vast array of more complex nitriles, including aromatic derivatives like this compound.

The Likely Historical Synthesis: A Claisen Condensation Approach

Given the chemical knowledge of the early 20th century, the most probable route for the initial synthesis of this compound would have been a variation of the Claisen condensation . First reported by Rainer Ludwig Claisen in 1887, this reaction involves the carbon-carbon bond formation between two esters or an ester and another carbonyl compound in the presence of a strong base. A crossed Claisen condensation, reacting an ester with a nitrile, yields a β-ketonitrile.

The reaction of ethyl 2-chlorobenzoate with acetonitrile in the presence of a strong base like sodium ethoxide would have been a straightforward method for early organic chemists to produce this compound.

Reaction Mechanism: Claisen Condensation for this compound

Caption: Mechanism of the Claisen condensation for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of a Benzoylacetonitrile via Claisen-type Condensation

This protocol is adapted from established methods for the synthesis of benzoylacetonitriles and represents a plausible historical procedure for obtaining this compound.

Materials:

-

Ethyl 2-chlorobenzoate

-

Acetonitrile (dry)

-

Sodium ethoxide

-

Toluene (dry)

-

Hydrochloric acid (10% aqueous solution)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of sodium ethoxide in dry toluene under an inert atmosphere (e.g., nitrogen).

-

Ethyl 2-chlorobenzoate is added to the stirred suspension.

-

The mixture is heated to reflux.

-

Dry acetonitrile is added dropwise to the refluxing mixture over a period of 30 minutes.

-

The reaction mixture is maintained at reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled to room temperature, and then to 0°C in an ice bath.

-

The reaction is quenched by the slow addition of cold water.

-

The aqueous layer is separated and washed with diethyl ether to remove any unreacted ester.

-

The aqueous layer is then acidified with a 10% hydrochloric acid solution until a precipitate forms.

-

The solid precipitate, this compound, is collected by vacuum filtration.

-

The crude product is washed with cold water and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol |

| Melting Point | 55-59 °C |

| Boiling Point | 302.2±22.0 °C (Predicted) |

| Appearance | Yellow to Dark Yellow Solid |

| CAS Number | 40018-25-5 |

Evolution of Synthesis and Modern Applications in Drug Discovery

While the Claisen condensation represents a classic approach, modern organic synthesis has introduced more sophisticated and efficient methods for the preparation of β-ketonitriles. These include palladium-catalyzed carbonylations of aryl iodides with trimethylsilylacetonitrile, which offer a one-pot, three-component reaction with a broad substrate scope.[2]

The true value of this compound in the modern era lies in its role as a versatile intermediate for the synthesis of complex heterocyclic molecules with therapeutic potential. Its utility is extensively documented in patent literature, highlighting its importance in the development of novel drugs.

Workflow: From this compound to Pharmaceutical Scaffolds

Caption: Generalized workflow for the use of this compound in drug synthesis.

Modern Applications of this compound in Medicinal Chemistry

| Therapeutic Area | Target Compound Class | Application/Significance | Patent/Reference Example |

| Antiviral | Thienotriazolodiazepines | Inhibition of viral replication, particularly in the context of HIV.[3] | WO2010130842A1 |

| Anti-inflammatory | 5-membered heterocycle-based p38 kinase inhibitors | Treatment of cytokine-mediated diseases by inhibiting p38 kinase.[4][5] | WO2005009973A1, PT2298743E |

| Antifungal | Resorcylate aminopyrazoles | Selective inhibition of fungal Hsp90, a key protein for fungal survival and virulence.[6] | Research Article |

| Antiparasitic | Diaminopyrimidines | Synthesis of intermediates for drugs targeting parasitic diseases like leishmaniasis.[1] | Review Article |

Conclusion

This compound stands as a testament to the enduring legacy of foundational organic chemistry. While the identity of its first synthesizer may be lost to the annals of chemical history, its importance has grown with the advancement of medicinal chemistry. From its likely origins in early explorations of the Claisen condensation to its current role as a sophisticated building block for life-saving drugs, this compound exemplifies how fundamental chemical entities continue to empower innovation in drug discovery and development. Its journey underscores the critical importance of a deep understanding of historical synthetic methods as a springboard for future scientific breakthroughs.

References

- Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(4), 430-445.

-

Synthesis of A. Benzoyl acetonitrile. PrepChem.com. [Link]

-

Lee, C. Y., & Lee, P. H. (2012). Synthesis of Benzoylacetonitriles from Pd-Catalyzed Carbonylation of Aryl Iodides and Trimethylsilylacetonitrile. Organic Letters, 14(4), 1038–1041. [Link]

-

Haskel, A., & Angel, R. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2887–2894. [Link]

- Kyride, L. P. (1929). U.S. Patent No. 1,733,268. Washington, DC: U.S.

-

Meyer, M. R., et al. (2018). Fungal selective resorcylate aminopyrazole Hsp90 inhibitors: Optimization of whole cell anticryptococcal activity and insights into the structural origins of cryptococcal selectivity. ACS Infectious Diseases, 4(11), 1584-1601. [Link]

- Thienotriazolodiazepines, their synthesis and use. (2001).

- Process for preparing haloacetophenone derivative. (1997).

- 5-membered heterocycle-based p38 kinase inhibitors. (2012).

- Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.

-

Kiyokawa, K., & Minakata, S. (2020). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 10(18), 10546-10563. [Link]

-

Hauser, C. R., & Eby, C. J. (1957). Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. Journal of the American Chemical Society, 79(3), 728–730. [Link]

- Thieno [2, 3-b] pyridine derivatives as viral replication inhibitors. (2010).

- 5-membered heterocycle-based p38 kinase inhibitors. (2005).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2010130842A1 - Thieno [2, 3-b] pyridine derivatives as viral replication inhibitors - Google Patents [patents.google.com]

- 4. PT2298743E - 5-membered heterocycle-based p38 kinase inhibitors - Google Patents [patents.google.com]

- 5. WO2005009973A1 - 5-membered heterocycle-based p38 kinase inhibitors - Google Patents [patents.google.com]

- 6. Fungal selective resorcylate aminopyrazole Hsp90 inhibitors: Optimization of whole cell anticryptococcal activity and insights into the structural origins of cryptococcal selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 2-Chlorobenzoylacetonitrile: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectral data for 2-Chlorobenzoylacetonitrile (C₉H₆ClNO), a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the collective spectral data are emphasized to ensure scientific integrity.

Introduction: The Structural Elucidation of a Versatile Building Block

This compound, with the IUPAC name 3-(2-chlorophenyl)-3-oxopropanenitrile, is a bifunctional molecule featuring a chlorinated aromatic ring, a ketone, and a nitrile group. This unique combination of functional groups makes it a valuable precursor in organic synthesis. Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra to provide a comprehensive understanding of the molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By subjecting the sample to a strong magnetic field and radiofrequency pulses, we can probe the chemical environment of each nucleus.

Experimental Protocol: NMR Sample Preparation and Acquisition

A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A trace amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra were recorded on a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.63 | m | 1H | Aromatic H |

| 7.51 | m | 1H | Aromatic H |

| 7.47 | m | 1H | Aromatic H |

| 7.40 | m | 1H | Aromatic H |

| 4.15 | s | 2H | -CH₂-CN |

Interpretation:

The aromatic region of the spectrum, between δ 7.40 and 7.63 ppm, displays a complex multiplet pattern integrating to four protons. This is consistent with the four protons on the ortho-disubstituted benzene ring. The overlapping nature of these signals is due to the similar electronic environments of the aromatic protons and the complex spin-spin coupling between them.

A sharp singlet at δ 4.15 ppm, integrating to two protons, is a key diagnostic signal. This peak corresponds to the methylene protons (-CH₂-) situated between the carbonyl group and the nitrile group. The singlet nature of this peak indicates that there are no adjacent protons to couple with. The downfield chemical shift is a result of the deshielding effect of the two adjacent electron-withdrawing groups (C=O and C≡N).

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 189.4 | C=O (Ketone) |

| 135.6 | Aromatic C (quaternary) |

| 133.7 | Aromatic CH |

| 131.7 | Aromatic C (quaternary, C-Cl) |

| 131.0 | Aromatic CH |

| 130.4 | Aromatic CH |

| 127.5 | Aromatic CH |

| 113.3 | C≡N (Nitrile) |

| 32.9 | -CH₂-CN |

Interpretation:

The ¹³C NMR spectrum shows a total of nine distinct carbon signals, which is in agreement with the molecular formula.

The most downfield signal at δ 189.4 ppm is characteristic of a ketone carbonyl carbon. The four signals in the aromatic region (δ 127.5-135.6 ppm) correspond to the six carbons of the benzene ring. The two quaternary carbon signals within this region are assigned to the carbon attached to the carbonyl group and the carbon bearing the chlorine atom. The signal at δ 113.3 ppm is typical for a nitrile carbon. Finally, the aliphatic carbon of the methylene group appears at δ 32.9 ppm, shifted downfield due to the adjacent electron-withdrawing groups.

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion: A Cohesive Structural Portrait

The combined application of NMR, IR, and Mass Spectrometry provides a self-validating and unambiguous structural elucidation of this compound. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key carbonyl, nitrile, and chloro-aromatic functional groups. Mass spectrometry corroborates the molecular weight and provides insight into the molecule's stability and fragmentation patterns under electron ionization. This comprehensive spectral analysis serves as a reliable reference for researchers utilizing this important synthetic intermediate.

References

-

Chemoselective Efficient Synthesis of Functionalized β-oxonitriles through Cyanomethylation of Weinreb Amides. The Journal of Organic Chemistry, 2015 , 80(21), 10834-10843. [Link]

-

PubChem Compound Summary for CID 2734201, this compound. National Center for Biotechnology Information. [Link]

- Introduction to Spectroscopy, 5th Edition. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.

Solubility of 2-Chlorobenzoylacetonitrile in Organic Solvents: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chlorobenzoylacetonitrile (C₉H₆ClNO), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring the efficiency of synthetic workflows. This document synthesizes fundamental principles of physical chemistry with practical, field-proven methodologies for solubility determination. It is designed to equip researchers, chemists, and drug development professionals with the expertise to confidently handle and utilize this compound in various solvent systems.

Introduction: The Significance of this compound

This compound, with the IUPAC name 3-(2-chlorophenyl)-3-oxopropanenitrile, is a bifunctional molecule featuring a ketone, a nitrile group, and a chlorinated aromatic ring.[1] Its molecular structure makes it a versatile building block in organic synthesis. The interplay of its functional groups dictates its reactivity and, crucially, its interaction with solvents.

A thorough understanding of its solubility is not merely academic; it is a critical operational parameter that influences:

-

Reaction Kinetics: Ensuring reactants are in the same phase is essential for efficient molecular collision and reaction.

-

Process Scalability: Solvent selection impacts product yield, ease of handling, and overall process economics.

-

Purification Strategy: Techniques like recrystallization are entirely dependent on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.

-

Analytical Characterization: Preparing samples for techniques like HPLC or NMR requires dissolving the analyte in a suitable solvent.

This guide will delve into the theoretical underpinnings of its solubility and provide robust, validated protocols for its experimental determination.

Physicochemical Properties and Solubility Prediction

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[2] The molecular structure of this compound (Molecular Weight: 179.60 g/mol ) offers several clues to its expected behavior.[1]

-

Polar Moieties: The presence of a carbonyl (C=O) group and a nitrile (C≡N) group introduces significant polarity and makes the molecule a hydrogen bond acceptor.

-

Aromatic System: The 2-chlorophenyl ring is largely non-polar but contributes to van der Waals interactions.

Based on this structure, this compound is predicted to be:

-

Readily soluble in polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol).

-

Sparingly soluble or insoluble in non-polar solvents (e.g., hexane, toluene).

-

Poorly soluble in water, a characteristic common for many organic molecules of its size.[3][4]

The following diagram illustrates the key intermolecular forces at play when this compound is dissolved in a polar protic solvent like ethanol.

Caption: Intermolecular forces governing solubility.

Quantitative Solubility Data

While qualitative predictions are useful, precise quantitative data is essential for process design. Publicly available, peer-reviewed quantitative solubility data for this compound is scarce. Therefore, experimental determination is a mandatory step for any serious research or development effort. The following sections provide detailed protocols for this purpose.

For recording experimentally determined data, the following tabular format is recommended:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Acetonitrile | 25 | Experimental Value | Calculated Value | Clear solution |

| Ethanol | 25 | Experimental Value | Calculated Value | Clear solution |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | Clear solution |

| Dichloromethane | 25 | Experimental Value | Calculated Value | Clear solution |

| Toluene | 25 | Experimental Value | Calculated Value | Suspension |

| Hexane | 25 | Experimental Value | Calculated Value | Insoluble |

| Solvent | 50 | Experimental Value | Calculated Value | Observations |

Experimental Protocol I: Gravimetric Determination of Solubility

The gravimetric method is a fundamental and reliable technique for determining the equilibrium solubility of a solid in a solvent. It relies on the precise measurement of mass.

Principle: An excess of the solid solute is equilibrated with a known volume of solvent at a constant temperature until the solution is saturated. A known volume of the clear, saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the remaining solute is measured.

Workflow Diagram:

Caption: Workflow for gravimetric solubility determination.

Detailed Methodology:

-

Apparatus Preparation:

-

Use clean, dry glass vials with secure caps.

-

Employ a calibrated magnetic stirrer with a temperature-controlled water or oil bath.

-

Use calibrated volumetric glassware (pipettes, flasks).

-

-

Equilibration:

-

To a vial, add a known volume (e.g., 10.0 mL) of the desired organic solvent.

-

Add an excess amount of this compound—enough that a significant amount of undissolved solid remains visible at equilibrium.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the temperature-controlled bath and stir vigorously for a period sufficient to reach equilibrium (a minimum of 24 hours is recommended).

-

-

Sampling:

-

After equilibration, stop stirring and allow the undissolved solid to settle completely. This may take several hours. Centrifugation can be used to accelerate this step.

-

Carefully withdraw a precise aliquot (e.g., 5.00 mL) of the clear supernatant. To prevent premature crystallization, ensure the pipette is at the same temperature as the solution.

-

-

Measurement:

-

Transfer the aliquot to a clean, dry, and pre-weighed vial.

-

Evaporate the solvent completely using a gentle stream of nitrogen or a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

-

Once the solvent is removed, continue to dry the solid residue under vacuum until a constant mass is achieved.

-

Weigh the vial containing the dried solute.

-

-

Calculation:

-

Mass of Solute (g): (Mass of vial + solute) - (Mass of empty vial)

-

Solubility ( g/100 mL): (Mass of Solute / Volume of aliquot taken) * 100

-

Experimental Protocol II: Analytical Determination by HPLC-UV

For higher precision or when dealing with complex mixtures, High-Performance Liquid Chromatography (HPLC) is the method of choice.[5] This technique quantifies the compound by comparing the detector response of the sample to that of known standards.

Principle: A saturated solution is prepared and filtered. The filtrate is then diluted to fall within a pre-established calibration range and injected into an HPLC system. The concentration is determined from the peak area using a calibration curve.

Detailed Methodology:

-

Instrumentation and Reagents:

-

HPLC system with a UV detector, autosampler, and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

-

HPLC-grade acetonitrile and water.

-

A pure reference standard of this compound.

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

-

Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 5, 10, 25, 50 µg/mL).

-

-

Calibration Curve Generation:

-

Inject each standard solution into the HPLC system.

-

Plot the peak area response versus the known concentration for each standard.

-

Perform a linear regression to generate a calibration curve. The curve should have a correlation coefficient (r²) of ≥0.99.[7]

-

-

Sample Preparation:

-

Prepare a saturated solution as described in the gravimetric method (Steps 1 & 2).

-

After equilibration, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial.

-

Perform a precise, quantitative dilution of the filtered saturated solution with the mobile phase to bring the expected concentration into the range of the calibration curve. The dilution factor must be recorded accurately.

-

-

Analysis and Calculation:

-

Inject the diluted sample into the HPLC system.

-

Determine the peak area for this compound in the sample.

-

Calculate the concentration of the diluted sample using the linear regression equation from the calibration curve.

-

Solubility (mg/mL): Concentration of diluted sample (mg/mL) * Dilution Factor.

-

Suggested Starting HPLC Conditions:

-

Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.